1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone
Description
1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone is a synthetic organic compound featuring a morpholino group, a thioether linkage, and a 4-phenylquinazolinyl moiety. Quinazoline derivatives are well-documented for their biological activities, particularly as kinase inhibitors, making this compound of interest in medicinal chemistry . The morpholino group enhances solubility and metabolic stability, while the thioether bridge may modulate electronic properties and binding interactions.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(4-phenylquinazolin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18(23-10-12-25-13-11-23)14-26-20-21-17-9-5-4-8-16(17)19(22-20)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPSRUHUXXFLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Thioether Formation: The quinazoline derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the thioether intermediate reacts with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced under catalytic hydrogenation conditions to yield dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Antimicrobial Activity
Overview:
The compound serves as a precursor for synthesizing α-aminophosphonates derivatives, which have shown moderate antimicrobial activities against various bacterial strains.
Research Findings:
- Synthesis Method: The Kabachnik–Fields reaction under ultrasound irradiation in the presence of ionic liquid is employed to synthesize these derivatives.
- Activity Results: The synthesized compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 128 μg/mL against Gram-positive and Gram-negative bacteria, with some also demonstrating significant antifungal activity.
Anti-HIV Properties
Overview:
Derivatives of 1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone have been investigated for their anti-HIV activities.
Research Findings:
- Testing Method: The agar dilution method was utilized to evaluate the anti-HIV potency against various strains.
- Activity Results: One derivative showed potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis at an MIC of 1.6 µg/mL and exhibited anti-HIV activity at 1.17 µg/mL against HIV1 and HIV2.
Anti-inflammatory Effects
Overview:
The compound is also a key intermediate in the synthesis of benzamide derivatives that are explored for their anti-inflammatory properties.
Research Findings:
- Synthesis Method: The compound is reacted with substituted 2-amino benzothiazoles and further treated with chloroethyl piperidine or morpholine.
- Activity Results: The resulting derivatives showed significant inhibition of COX enzymes, with IC50 values around 11 µM and excellent selectivity indices for COX-2.
Anticancer Potential
Overview:
Research has indicated that quinazolinone analogues derived from this compound exhibit significant anticancer activities.
Research Findings:
- Synthesis Method: Novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues were synthesized targeting TACE (tumor necrosis factor-alpha converting enzyme).
- Activity Results: In vitro studies demonstrated significant anticancer activity against MDA-MB-231 cell lines using the MTT assay, indicating potential for further development as anticancer agents .
Summary Table of Applications
| Application | Synthesis Method | Key Findings |
|---|---|---|
| Antimicrobial | Kabachnik–Fields reaction | MIC values: 0.25 - 128 μg/mL |
| Anti-HIV | Agar dilution method | Active against HIV1 and HIV2 at 1.17 µg/mL |
| Anti-inflammatory | Reaction with substituted benzothiazoles | COX inhibition IC50: ~11 µM |
| Anticancer | Synthesis of urea and thiourea analogues | Significant activity against MDA-MB-231 cell line |
Mechanism of Action
The mechanism of action of 1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
1-(4-Morpholinyl)-2-[(5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone (C₁₆H₁₆N₄O₂S₂)
- Key Differences : Replaces the quinazolinyl group with a thiazolo-triazol heterocycle.
- Molecular Weight : 360.45 g/mol (vs. ~400 g/mol estimated for the target compound).
1-Morpholino-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone (C₁₈H₁₇N₅O₂S)
- Key Differences : Features a pyridinyl-triazolopyridazine core instead of quinazoline.
- The pyridine substituent could enhance metal coordination .
α-Ketothioamide Derivatives (e.g., 1-(4-Iodophenyl)-2-morpholino-2-thioxoethanone)
- Key Differences : Replaces the thioether (-S-) with a thioxo (-C=S) group.
Antiproliferative and Antimalarial Agents
- Indolyl-3-ethanone-α-thioethers: Compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibit pIC₅₀ = 8.21 against Plasmodium falciparum, outperforming chloroquine (pIC₅₀ = 7.55). The nitro groups enhance electron-withdrawing effects, improving target binding .
Carbonic Anhydrase Inhibitors
- 1-(4-Hydroxyphenyl)-2-((heteroaryl)thio)ethanones: Substitution with benzothiazole or imidazole thiols yields IC₅₀ values in the nanomolar range. The hydroxyl group facilitates hydrogen bonding with enzyme active sites .
- Target Compound: The absence of a phenolic -OH may reduce affinity for carbonic anhydrase but improve blood-brain barrier penetration.
Physicochemical Properties
Biological Activity
1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the development of anti-inflammatory and anticancer agents. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a morpholino group and a quinazolinone scaffold, which are known for their biological significance. The synthesis involves the reaction of 4-phenylquinazolin-2-thiol with morpholine, followed by acetylation to yield the final product. This synthetic route allows for modifications that can enhance biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the compound's role as an intermediate in synthesizing benzamide derivatives, which exhibit significant inhibition of cyclooxygenase (COX) enzymes. Notably, derivatives with a methoxy group at the sixth position in the benzothiazole ring showed high COX-1 inhibition with IC50 values around 11.34 µM, indicating promising anti-inflammatory potential.
Quorum Sensing Inhibition
This compound has also been evaluated for its ability to inhibit quorum sensing (QS) in Pseudomonas aeruginosa. Compounds derived from this scaffold demonstrated notable pqs inhibitory activity. For instance, one derivative exhibited a pqs inhibition rate of 73.4% at 100 µM without significant bacterial growth inhibition . This suggests that the compound could serve as a QS inhibitor, potentially reducing biofilm formation and pathogenicity.
Anticancer Activity
The quinazolinone derivatives synthesized from this compound have shown promise in inhibiting various cancer cell lines. In particular, studies indicate that modifications to the quinazolinone scaffold can enhance selectivity and potency against specific cancer targets, such as PI3 kinase p110alpha, with some derivatives achieving IC50 values as low as 2.0 nM .
Case Studies
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between this compound and key residues in target proteins. For example, significant hydrogen bonding and hydrophobic interactions were observed with amino acids critical for receptor binding, enhancing our understanding of its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
